5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
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Overview
Description
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a methyl-substituted oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde to form the ethenyl linkage.
Oxazole Ring Formation: The next step involves the cyclization of the intermediate to form the oxazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound.
Chlorophenyl Substitution: The final step involves the introduction of the chlorophenyl group through a substitution reaction. This can be achieved using a chlorinated aromatic compound and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ethenyl linkage, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced oxazole derivatives, alkanes.
Substitution: Amino, thiol, and alkoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biological pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3´-pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-diphenyloxazole: Also exhibits significant biological activities.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(14)11(16-15-8)7-6-9-4-2-3-5-10(9)13/h2-7H,14H2,1H3/b7-6+ |
InChI Key |
JJUWMZRVHKAZTR-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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